2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
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Overview
Description
“2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against various cancer cell lines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . The process includes several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives has been analyzed using crystal structure analysis . The analysis includes the examination of hydrogen bonding patterns and molecular arrangement present within the molecule .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives have shown promising inhibitory properties against PDE4B . Some of these compounds were tested for PDE4D inhibition in vitro and showed dose-dependent inhibition of TNF-α .Scientific Research Applications
Anticonvulsive and Antitumor Properties
Thieno[3,2-d]pyrimidine derivatives have shown promise in pharmacological research, particularly in developing compounds with anticonvulsive and antitumor activities. For instance, Dashyan et al. (2016) developed a method for preparing amino, alkoxy, and alkylsulfanyl derivatives of pyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidines and investigated their anticonvulsant activity. This highlights the potential of structurally similar compounds, such as 2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine, for further exploration in anticonvulsive drug development (Dashyan et al., 2016).
Cytostatic and Antiviral Activities
Another aspect of thieno[3,2-d]pyrimidine derivatives' utility is their cytostatic and antiviral effects. Tichy et al. (2017) synthesized two isomeric series of thieno-fused 7-deazapurine ribonucleosides, demonstrating low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity against HCV. These findings suggest that compounds with a thieno[3,2-d]pyrimidine backbone could be promising candidates for developing new anticancer and antiviral drugs (Tichy et al., 2017).
Synthetic and Biological Applications
The versatility of thieno[3,2-d]pyrimidine derivatives extends to synthetic chemistry, where they serve as intermediates for further chemical transformations, and biological studies, where their activity as antimicrobial, anti-inflammatory, and radioprotective agents is examined. For example, Hafez et al. (2017) synthesized a novel series of thieno[3,2-d]pyrimidine derivatives, showing potent antitumor and antibacterial activities. This broad range of activities underscores the potential of this compound and its analogs in various scientific and therapeutic applications (Hafez et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-(Allylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an inhibitor of EZH2 . By binding to EZH2, it prevents the enzyme from adding methyl groups to histones, a process that normally leads to gene silencing. This disruption can lead to the reactivation of genes that suppress tumor growth .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . This can lead to changes in gene expression, particularly the reactivation of tumor suppressor genes that have been silenced in cancer cells. The downstream effects include reduced cell proliferation and increased apoptosis, contributing to the compound’s antitumor activity .
Result of Action
The compound has demonstrated potent antiproliferative activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These cellular effects contribute to its overall antitumor activity.
Future Directions
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S2/c1-2-8-18-13-14-10-5-9-17-11(10)12(15-13)16-6-3-4-7-16/h2,5,9H,1,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZGYLCWGUHVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)N3CCCC3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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